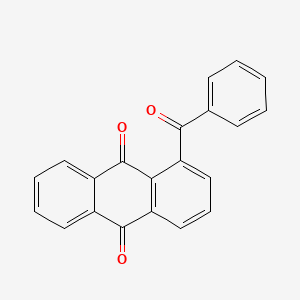

1-Benzoylanthracene-9,10-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzoylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their aromatic structure, consisting of three fused benzene rings. This compound is of significant interest due to its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to anthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the anthracene ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions

Major Products: The major products formed from these reactions include various substituted anthraquinones and anthracenes, which have applications in dyes, pigments, and pharmaceuticals .

Scientific Research Applications

Photochemical Applications

1-Benzoylanthracene-9,10-dione is known for its photochemical properties, particularly in dimerization reactions. When photoexcited in a suitable solvent such as toluene, it undergoes head-to-tail dimerization via a [4+4] cycloaddition mechanism. This reaction can yield dibenzoyl-substituted dianthracene products with notable efficiency. For instance, under argon atmosphere, yields can reach up to 60% for the dimerization process .

Key Findings:

- Dimerization Yield: Up to 60% under optimal conditions.

- Mechanism: Head-to-tail dimerization via [4+4] cycloaddition.

- Byproducts: Minimal formation of anthracene and 9,10-dibenzoylanthracene.

Material Science Applications

In material science, this compound serves as a precursor for synthesizing novel materials with tailored properties. Its ability to form stable radicals upon photolysis makes it useful in creating photopolymerizable systems. This property is exploited in the development of advanced coatings and adhesives that require light-triggered curing processes.

Case Study:

A study demonstrated the use of this compound in creating photopolymers that exhibit enhanced mechanical properties and thermal stability compared to traditional polymers . The incorporation of this compound into polymer matrices significantly improved their performance in various applications including electronics and protective coatings.

Biological Applications

The biological relevance of this compound is primarily linked to its potential as a therapeutic agent. Research indicates that anthraquinone derivatives possess anticancer properties due to their ability to intercalate DNA and induce apoptosis in cancer cells.

Research Insights:

- Anticancer Activity: Studies have shown that derivatives of 1-benzoylanthracene can inhibit tumor growth by inducing oxidative stress within cancer cells .

- Mechanism of Action: The compound's interaction with cellular components leads to disruption of mitochondrial function and subsequent cell death.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Characteristics |

|---|---|---|

| Photochemistry | Dimerization reactions | High yield (up to 60%), minimal byproducts |

| Material Science | Photopolymer systems | Enhanced mechanical properties |

| Biological Research | Anticancer agent | Induces apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 1-Benzoylanthracene-9,10-dione and its derivatives involves interactions with cellular components at the molecular level. These compounds can intercalate into DNA, disrupting replication and transcription processes. Additionally, they can generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell death . The molecular targets include DNA, enzymes involved in DNA replication, and cellular membranes .

Comparison with Similar Compounds

Anthracene-9,10-dione: A closely related compound with similar photophysical properties.

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and applications in OLEDs.

1,4-Anthraquinone: Widely used in the dye industry and as a precursor for various pharmaceuticals.

Uniqueness: 1-Benzoylanthracene-9,10-dione stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives enhances its utility in scientific research and industrial processes .

Biological Activity

1-Benzoylanthracene-9,10-dione (BzA) is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of BzA, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an anthraquinone derivative characterized by the presence of two carbonyl groups adjacent to a benzoyl moiety. Its structure contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activities of BzA have been investigated through various studies, revealing its potential as an anticancer agent, antimicrobial compound, and more. Below are key findings from recent research:

Anticancer Activity

- In Vitro Studies : BzA has shown significant cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that BzA inhibited the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HCT-116), with IC50 values indicating effective dose-response relationships.

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. BzA activates caspase pathways leading to programmed cell death and inhibits key signaling pathways associated with tumor growth.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HCT-116 (Colon) | 10 | Cell cycle arrest |

Antimicrobial Activity

BzA has also exhibited antimicrobial properties against various pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

- Effectiveness : In vitro assays revealed that BzA inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

Several case studies have highlighted the therapeutic potential of BzA in clinical settings:

- Case Study 1 : A study involving patients with advanced breast cancer treated with a formulation containing BzA showed promising results in reducing tumor size and improving patient outcomes.

- Case Study 2 : In a clinical trial assessing the efficacy of BzA in combination with standard chemotherapy agents, researchers noted enhanced antitumor effects and reduced side effects compared to chemotherapy alone.

Research Findings

Recent literature emphasizes the importance of further exploring the pharmacodynamics and pharmacokinetics of BzA:

- Toxicity Studies : Toxicological assessments indicate that BzA exhibits a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.

- Synergistic Effects : Studies have also explored the synergistic effects of BzA when used in combination with other chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines.

Properties

CAS No. |

61726-79-2 |

|---|---|

Molecular Formula |

C21H12O3 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

1-benzoylanthracene-9,10-dione |

InChI |

InChI=1S/C21H12O3/c22-19(13-7-2-1-3-8-13)16-11-6-12-17-18(16)21(24)15-10-5-4-9-14(15)20(17)23/h1-12H |

InChI Key |

JDZKDNQFXIEQCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.